molecular formula C22H25ClN2O4S B4672592 diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate

diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate

Cat. No. B4672592
M. Wt: 449.0 g/mol
InChI Key: RZRCKDQJKYMADM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate, also known as DAPT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential in inhibiting Notch signaling. Notch signaling is a critical pathway that regulates various cellular processes, including cell differentiation, proliferation, and apoptosis. Inhibition of Notch signaling has been found to have therapeutic implications in several diseases, including cancer, Alzheimer's disease, and cardiovascular diseases.

Mechanism of Action

Diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate inhibits Notch signaling by binding to the gamma-secretase complex, which is responsible for the cleavage of Notch receptors. This binding prevents the cleavage of Notch receptors, leading to the inhibition of Notch signaling. diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate has also been found to promote neuronal differentiation by activating the Wnt signaling pathway.
Biochemical and Physiological Effects:
diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate has been found to have several biochemical and physiological effects. Inhibition of Notch signaling using diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate has been found to promote apoptosis and inhibit cell proliferation in cancer cells. diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate has also been found to improve cognitive function and promote neuronal differentiation in Alzheimer's disease. In cardiovascular diseases, diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate has been found to promote angiogenesis and improve cardiac function.

Advantages and Limitations for Lab Experiments

Diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate has several advantages for lab experiments, including its high potency and specificity in inhibiting Notch signaling. However, diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate also has some limitations, including its instability in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate. One direction is the development of more stable and less toxic analogs of diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate for therapeutic use. Another direction is the investigation of the potential of diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate in other diseases, such as autoimmune diseases and viral infections. Additionally, the study of the mechanism of action of diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate and its interaction with other signaling pathways can provide insights into its therapeutic potential.

Scientific Research Applications

Diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate has been extensively studied for its potential in inhibiting Notch signaling. Notch signaling has been found to play a critical role in several diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Inhibition of Notch signaling using diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate has been found to have therapeutic implications in these diseases. diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate has also been studied for its potential in promoting neuronal differentiation and improving cognitive function in Alzheimer's disease.

properties

IUPAC Name

dipropan-2-yl 5-[(4-chlorophenyl)methylcarbamothioylamino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O4S/c1-13(2)28-20(26)16-9-17(21(27)29-14(3)4)11-19(10-16)25-22(30)24-12-15-5-7-18(23)8-6-15/h5-11,13-14H,12H2,1-4H3,(H2,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRCKDQJKYMADM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC(=CC(=C1)NC(=S)NCC2=CC=C(C=C2)Cl)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dipropan-2-yl 5-{[(4-chlorobenzyl)carbamothioyl]amino}benzene-1,3-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate
Reactant of Route 2
Reactant of Route 2
diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate
Reactant of Route 4
Reactant of Route 4
diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate
Reactant of Route 5
Reactant of Route 5
diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate
Reactant of Route 6
Reactant of Route 6
diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.